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An In-depth Technical Guide to the Crystal Structure of Solid Chlorofluoromethane (CH₂ClF)

Introduction
Chlorofluoromethane (CH₂ClF), also known as Freon 31, is a hydrochlorofluorocarbon

(HCFC) that has been utilized as a refrigerant. Understanding its solid-state properties,

particularly its crystal structure, is fundamental for predicting its behavior at low temperatures,

its phase transitions, and its interactions in various environments. This document provides a

comprehensive overview of the crystal structure of solid chlorofluoromethane, detailing the

crystallographic data obtained from low-temperature neutron powder diffraction studies and

outlining the experimental methodology for its determination.

Crystal Structure and Crystallographic Data
The crystal structure of chlorofluoromethane has been determined at low temperatures,

revealing a single stable phase.[1] The compound crystallizes in a monoclinic system, which is

characterized by three unequal axes with one oblique angle.[1][2][3]

Quantitative Crystallographic Data
The crystallographic data for solid chlorofluoromethane, determined via neutron powder

profile refinement, are summarized in the table below.[1] The structure was resolved at both 30

K and 100 K, confirming a single monoclinic phase in this temperature range.
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Parameter Value Reference

Chemical Formula CH₂ClF [2][3][4][5]

Crystal System Monoclinic [1][2][3]

Space Group P2₁ [1][2][3]

Molecules per Unit Cell (Z) 2 [1]

Temperature of Data Collection 30 K / 100 K [1]

Lattice Parameters

a 6.7676 Å [2][3]

b 4.1477 Å [2][3]

c 5.0206 Å [2][3]

α, γ 90°

β 108.205° [2][3]

Experimental Protocols
The determination of the crystal structure of a substance that is gaseous at standard

temperature and pressure, such as chlorofluoromethane, requires specialized low-

temperature in-situ crystallization and data collection techniques. The structure was elucidated

using neutron powder diffraction data refined with the Rietveld method.[1]

Sample Preparation and Crystallization
Gaseous Sample Introduction: High-purity chlorofluoromethane gas is introduced into a

sample holder (typically a vanadium can for neutron diffraction) connected to a cryostat.

In-Situ Condensation: The sample holder is cooled using a closed-cycle helium refrigerator

to a temperature below the melting point of CH₂ClF (-133.0 °C or 140.2 K). The gas

condenses directly into a solid polycrystalline powder within the holder.

Thermal Annealing: To improve the crystallinity of the powder and reduce lattice strain, the

sample is typically annealed. This involves cycling the temperature, for instance, by warming
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it to just below the melting point and then slowly cooling it back down to the desired data

collection temperature (e.g., 100 K or 30 K).

Neutron Powder Diffraction Data Collection
Instrument Setup: The cryostat containing the solidified CH₂ClF sample is mounted on a

high-resolution neutron powder diffractometer.

Data Acquisition: A neutron beam of a known wavelength is directed at the polycrystalline

sample. The neutrons are diffracted by the crystal lattice planes of the randomly oriented

crystallites.

Detection: A position-sensitive detector or an array of detectors records the intensity of the

diffracted neutrons as a function of the scattering angle (2θ). Data is collected over a wide

angular range for a sufficient duration to achieve good statistics. Data collection is performed

at stable, low temperatures, such as 100 K and 30 K, to minimize thermal motion of the

atoms.[1]

Structure Determination and Refinement
Powder Profile Indexing: The positions of the observed Bragg peaks in the diffraction pattern

are used to determine the unit cell parameters and the Bravais lattice type. For CH₂ClF, this

process identified a monoclinic unit cell.

Space Group Assignment: Based on the systematic absences of certain reflections in the

indexed pattern, the space group is determined. For CH₂ClF, the assigned space group is

P2₁.[1][2][3]

Structure Solution: An initial structural model is generated. This can be achieved through

packing considerations, assuming a reasonable orientation and position of the two CH₂ClF

molecules within the asymmetric unit of the P2₁ space group.[1]

Rietveld Refinement: The Rietveld method is employed to refine the structural model against

the entire experimental powder diffraction profile. This is a least-squares refinement process

that minimizes the difference between the observed and calculated diffraction patterns. The

refined parameters include:
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Instrumental Parameters: Zero-point offset, peak shape parameters.

Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors,

and atomic displacement parameters (thermal motion).

Validation: The final refined structure is validated by examining the goodness-of-fit indicators

(e.g., R-factors, χ²) and ensuring that the resulting bond lengths, bond angles, and

intermolecular distances are chemically sensible.

Visualization of Experimental Workflow
The logical sequence for determining the crystal structure of solid chlorofluoromethane is

depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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